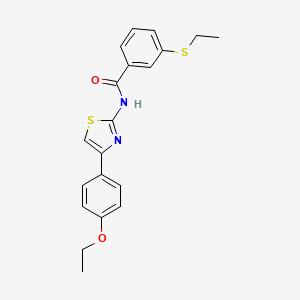

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide

Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a thiazole-derived benzamide compound characterized by two key structural features:

- Thiazole ring substitution: A 4-ethoxyphenyl group at the 4-position of the thiazole ring.

- Benzamide substitution: An ethylthio (-S-Et) group at the 3-position of the benzamide moiety.

Properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-3-24-16-10-8-14(9-11-16)18-13-26-20(21-18)22-19(23)15-6-5-7-17(12-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLNMIUINXKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with 3-(ethylthio)benzoyl chloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern critically influences electronic properties and bioactivity. Key analogs include:

- Ethoxy vs. Chloro/Pyridinyl : The 4-ethoxyphenyl group enhances lipophilicity and may improve membrane permeability compared to electron-withdrawing chloro groups (e.g., in ) or aromatic pyridinyl substituents (e.g., in ).

- Morpholinomethyl: Compounds like 4d () incorporate polar morpholine groups, which may increase solubility but reduce blood-brain barrier penetration compared to the ethoxy group .

Substituent Variations on the Benzamide Moiety

The benzamide’s 3-position substituent modulates electronic and steric properties:

- Ethylthio (-S-Et) vs. However, sulfonyl groups may improve target binding via hydrogen bonding .

Physicochemical and Spectral Properties

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic compound belonging to the class of thiazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, an ethoxyphenyl group, and an ethylthio substituent on the benzamide moiety. Its structural formula can be represented as:

This unique combination of functional groups contributes to its reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiosemicarbazone : Condensation of 4-ethoxybenzaldehyde with thiosemicarbazide.

- Cyclization : The thiosemicarbazone undergoes cyclization with α-bromoacetophenone to form the thiazole ring.

- Acylation : The final step involves acylation with 3-(ethylthio)benzoyl chloride under basic conditions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that compounds containing thiazole rings often exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | High |

Studies have shown that the compound effectively inhibits bacterial cell wall synthesis, contributing to its antibacterial effects .

Anticancer Properties

Research into the anticancer potential of this compound reveals that it induces apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

Case Study: In Vitro Anticancer Activity

A study examined the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.3 |

The results indicated that this compound exhibits promising anticancer activity, warranting further investigation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Research Findings: Anti-inflammatory Activity

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha levels in stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.